2-Methyldeca-1,3,9-triene

Description

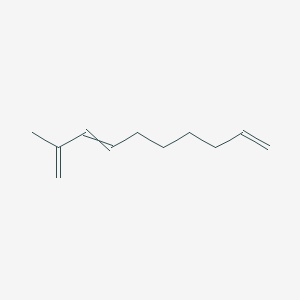

Structure

2D Structure

3D Structure

Properties

CAS No. |

141063-21-0 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

2-methyldeca-1,3,9-triene |

InChI |

InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h4,9-10H,1-2,5-8H2,3H3 |

InChI Key |

GGQFKRJSXPRLGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C=CCCCCC=C |

Origin of Product |

United States |

Detailed Research Findings

Strategies for the Construction of this compound and Related Structures

The synthesis of decatriene systems is often centered around creating a linear chain with three double bonds at specific positions, which can then be used in subsequent reactions, most notably intramolecular cyclizations.

A primary strategy for the stereocontrolled synthesis of cyclic systems from decatrienes is the intramolecular Diels-Alder (IMDA) reaction. The stereochemical outcome of these reactions, yielding either cis or trans fused ring systems, is highly dependent on the reaction conditions and the substitution pattern of the decatriene precursor.

Thermal cyclization of methyl deca-2,7,9-trienoates serves as a foundational example of these principles. acs.org The stereoselectivity in these reactions can be influenced by the geometry of the double bonds within the triene chain. For instance, ester-linked 1,3,9-decatrienes often show a high propensity for cis stereoselectivity in thermal IMDA reactions. researchgate.net This preference is attributed to stabilizing secondary orbital interactions in the corresponding cis-transition state. acs.org

Lewis acids are frequently employed to catalyze IMDA reactions and can significantly alter the stereochemical course. acs.org While thermal reactions of certain ethylene-tethered hexadienyl acrylates favor the cis product, the use of Lewis acids like diethylaluminum chloride (Et₂AlCl) can enhance this selectivity. researchgate.net Conversely, bulky Lewis acids such as aluminum tris(2,6-diphenylphenoxide) (ATPH) can reverse this preference, leading to the formation of the trans product with very high selectivity. researchgate.net Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding these stereochemical outcomes by analyzing the transition state geometries and energies. researchgate.netacs.org

Investigations into furanose-tethered 1,3,9-decatriene systems have also demonstrated that the stereoselectivity of the IMDA reaction can be controlled to produce specific adducts. researchgate.net

| Decatriene System | Condition/Catalyst | Primary Stereochemical Outcome | Reference |

|---|---|---|---|

| Ester-tethered 1,3,9-decatrienes | Thermal | High cis selectivity | researchgate.net |

| Ethylene-tethered hexadienyl acrylates | Et₂AlCl (Lewis Acid) | Improved cis selectivity | researchgate.net |

| Benzo-tethered hexadienyl acrylates | ATPH (Lewis Acid) | Very high trans selectivity | researchgate.net |

| (E)-deca-1,3,9-triene | Thermal | Calculated activation enthalpy of 33.7 kcal·mol⁻¹ | mdpi.com |

| Furanose-tethered 1,3,9-decatrienes | Thermal / Lewis Acid | Stereoselective formation of adducts | researchgate.net |

Palladium catalysis is a cornerstone of modern organic synthesis and provides powerful methods for constructing the carbon skeleton of trienes. Cross-coupling reactions, such as the Stille and Sonogashira reactions, are particularly effective for creating the C-C bonds necessary to assemble the decatriene backbone.

For example, the synthesis of symmetrically substituted 1,4-dialkenylbenzenes, which contain conjugated diene systems, has been achieved through double Kosugi–Migita–Stille cross-couplings. nih.gov In these reactions, a dibromo-dinitrobenzene precursor was treated with various alkenyl tributyltin reagents in the presence of a bis(triphenylphosphine)palladium (B8599230) dichloride catalyst to yield the desired dialkenyl products. nih.gov This methodology can be adapted to create acyclic triene systems by selecting appropriate starting materials.

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another key palladium-catalyzed reaction. This reaction was utilized in the synthesis of an advanced enyne intermediate, which could subsequently be transformed into a triene. ethz.ch The reaction involved coupling a terminal alkyne with a vinyl iodide in the presence of PdCl₂(PPh₃)₂ and copper(I) iodide (CuI) as co-catalysts. ethz.ch Such enyne intermediates are versatile precursors for triene synthesis.

Furthermore, palladium catalysts are known to promote the isomerization of double bonds within triene structures, which can be a crucial step in achieving the desired stereochemistry for subsequent reactions.

The construction of complex decatriene systems typically requires a multistep approach where simpler fragments are assembled sequentially. These routes often culminate in a key bond-forming or rearrangement reaction to generate the final triene.

One common strategy involves the Wittig olefination to construct specific double bonds within the triene chain. This reaction was employed as a key step in the synthesis of carbobicyclic nucleosides, where it was used to build a 1,3,9-decatriene system tethered to a sugar scaffold before a final IMDA reaction. researchgate.net

Ring-closing metathesis (RCM) is another powerful tool in multistep synthesis, particularly for forming macrocycles or accessing specific olefin geometries. researchgate.net In the synthesis of oxygenated cembrenes, an RCM reaction using a Grubbs catalyst was a pivotal step to form a large ring containing a diene, starting from a precursor assembled through several steps including asymmetric allylation and alkylation. researchgate.net

A convergent approach often involves preparing two or more advanced fragments that are then joined together. For instance, the synthesis of 1,4-dibromo-2,3-dinitrobenzene involved nitration of 1,4-dibromobenzene, and this intermediate was then coupled with alkenyl stannanes to build the final structure. nih.gov Similarly, the synthesis of (Z,Z,Z)-3,6,9-nonadecatriene was achieved in three steps from methyl linolenate, showcasing a concise route from a readily available natural product. researchgate.net

Palladium-Catalyzed Coupling Reactions in Triene Synthesis

Precursors and Intermediate Structures for Decatriene Synthesis

The synthesis of decatrienes relies on a variety of precursor molecules that provide the necessary carbon framework and functional groups for building the target structure. Key intermediates often include aldehydes, alcohols, alkynes, and organometallic reagents.

In palladium-catalyzed cross-coupling reactions, crucial precursors include organotin reagents like ethenyl, 1-propen-2-yl, and 1-propen-1-yl tributyltin. nih.gov These are coupled with halo-aromatic or halo-alkene structures such as 1,4-dibromo-2,3-dinitrobenzene or 4-iodo-2,3-dinitrophenyl triflate. nih.gov

For syntheses involving enyne intermediates, terminal alkynes and allyl alcohols are common starting points. ethz.ch The synthesis of (E)-deca-1,3,9-triene, studied computationally, highlights the fundamental acyclic triene structure that serves as a substrate for IMDA reactions. mdpi.com Natural products like citronellal (B1669106) have also been used as starting materials for the total synthesis of complex molecules containing decatriene-like substructures. researchgate.net

| Precursor/Intermediate | Synthetic Methodology | Target System/Use | Reference |

|---|---|---|---|

| Methyl deca-2,7,9-trienoates | Intramolecular Diels-Alder (IMDA) | Study of thermal and Lewis acid-catalyzed cyclizations | acs.org, acs.org |

| Furanose-tethered 1,3,9-decatrienes | Intramolecular Diels-Alder (IMDA) | Asymmetric synthesis of bicyclic adducts | researchgate.net |

| Alkenyl tributyltin reagents | Stille Cross-Coupling | Synthesis of dialkenylbenzenes | nih.gov |

| Terminal Alkynes / Allyl Alcohols | Sonogashira Coupling / Oxidation | Formation of enyne intermediates for triene synthesis | ethz.ch |

| Citronellal | Multistep Synthesis | Starting material for complex natural products (e.g., Arteannuin) | researchgate.net |

| (E)-deca-1,3,9-triene | Computational Study (IMDA) | Model system for intramolecular Diels-Alder reactions | mdpi.com |

Reactivity and Mechanistic Studies

Intramolecular Diels-Alder (IMDA) Reactions of 2-Methyldeca-1,3,9-triene Derivatives

The IMDA reaction of this compound derivatives provides a versatile pathway to bicyclic structures. The reaction's outcome, particularly its stereochemistry, is delicately influenced by the substitution pattern on the triene backbone, the nature of the tether connecting the diene and dienophile, and the reaction conditions.

Diastereoselectivity and Stereochemical Control

The formation of new stereogenic centers during the IMDA reaction necessitates a thorough understanding and control of diastereoselectivity. The relative orientation of the diene and dienophile in the transition state dictates the stereochemistry of the resulting fused ring system.

In the context of the IMDA reaction of decatriene (B1670116) derivatives, the terms cis and trans refer to the stereochemistry of the newly formed ring junction. A cis-fused product arises from an endo-like transition state, while a trans-fused product results from an exo-like transition state. Generally, for unactivated trienes, there is a preference for the formation of cis-fused products. uh.edu However, this preference can be influenced or even reversed by the introduction of substituents or the use of additives like Lewis acids. uh.edu

For instance, heat-promoted IMDA reactions of certain ethylene-tethered hexadienyl acrylates, which are structurally related to decatriene systems, show high cis (endo) diastereoselectivity. researchgate.netacs.org Conversely, benzo-tethered counterparts can lead to moderately trans (exo) selective reactions. researchgate.netacs.org Computational studies suggest that the cis selectivity in ethylene-tethered systems is due to stabilizing secondary orbital interactions in the cis-transition structures. acs.org In benzo-tethered systems, this is overridden by stabilizing π-conjugative interactions between the benzo moiety and the diene, which are more pronounced in the trans transition states. acs.org

The nature of the tether connecting the diene and dienophile plays a crucial role in directing the stereochemical outcome of the IMDA reaction. The length and conformational flexibility of the tether can impose geometric constraints that favor one transition state over another. scielo.br For decatriene systems, the tether is sufficiently long to allow for both endo and exo approaches, making other factors more influential in determining selectivity.

The substitution on the dienophile also significantly impacts stereoselectivity. For terminally activated dienophiles with an E-geometry in decatriene systems, the transition state leading to the trans product is often sterically favored. uh.edu In contrast, for Z-dienophiles, while the cis product might be favored electronically, non-bonding interactions in the transition state can lead to a predominance of the trans product. uh.edu However, studies on some ester-linked 1,3,9-decatrienes have shown that the stereochemical outcome can be surprisingly insensitive to the geometry and substitution at the dienophile (C10). researchgate.netacs.org

Lewis acids are widely employed to promote Diels-Alder reactions, often leading to enhanced reaction rates and improved selectivity. In the IMDA reactions of decatriene derivatives, Lewis acids can significantly influence diastereoselectivity. For example, the use of diethylaluminum chloride (Et₂AlCl) has been shown to improve the inherent cis stereoselectivity in the cyclization of ethylene-tethered hexadienyl acrylates. researchgate.netacs.org

Conversely, highly sterically hindered aluminum tris(2,6-diphenylphenoxide) (ATPH) can reverse the selectivity, favoring the trans product with very high stereoselection. researchgate.netacs.org This reversal is attributed to destabilizing interactions between the substrate and the catalyst in the transition state leading to the cis isomer. scispace.com The choice of Lewis acid is therefore a powerful tool for controlling the stereochemical outcome of these cyclizations.

| Catalyst | Effect on Stereoselectivity | Reference |

| Et₂AlCl | Improves cis selectivity | researchgate.net, acs.org |

| ATPH | Promotes high trans selectivity | researchgate.net, acs.org, scispace.com |

| MeAlCl₂ | High diastereoselectivity in most cases | nih.gov |

Thermal IMDA reactions of decatriene derivatives often require high temperatures and can result in mixtures of diastereomers. researchgate.netnih.gov For instance, the thermal cyclization of certain (3E)- and (3Z)-1,3,9-decatrienes proceeds with only moderate stereoselectivity. researchgate.net In some cases, side reactions such as a 1,5-sigmatropic shift followed by cis-trans isomerization and then the IMDA reaction can lead to rearranged products. researchgate.net

In contrast, Lewis acid-promoted IMDA reactions can proceed under much milder conditions and often exhibit significantly higher stereoselectivity. nih.gov A Lewis acid-promoted reaction of a 1,3,9-decatriene derivative was reported to afford only a single adduct, albeit in lower yield compared to the thermal process. researchgate.net This highlights the trade-off that can exist between yield and selectivity when employing Lewis acid catalysis. The use of Lewis acids generally leads to the kinetically controlled product, which may differ from the thermodynamically favored product obtained under thermal conditions. scispace.com

| Condition | Stereoselectivity | Side Reactions | Reference |

| Thermal | Moderate | 1,5-sigmatropic shifts, isomerization | researchgate.net |

| Lewis Acid (e.g., MeAlCl₂) | High, often single adduct | Fewer side reactions | researchgate.net, nih.gov |

Role of Lewis Acid Catalysis in Stereocontrol

Regioselectivity Principles in Cycloadditions Involving Decatrienes.researchgate.net

Regioselectivity in Diels-Alder reactions is governed by the electronic properties of the diene and dienophile. The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the cycloaddition. The regiochemical outcome can often be predicted by considering the polarization of the reacting partners. imperial.ac.uk

In the context of IMDA reactions of substituted deca-1,3,9-trienes, the position of electron-withdrawing or electron-donating groups on the butadiene or ethylene (B1197577) framework determines which regioisomeric bicyclic compound is formed. mdpi.com The local electrophilic and nucleophilic character of the reacting centers plays a crucial role. nih.gov The most favorable regioisomeric pathway is typically the one involving bond formation between the most electrophilic and the most nucleophilic centers of the reactants. nih.gov Judicious choice of catalysts, such as specific Lewis acids, can also effectively control the regioselectivity of the cycloaddition by modulating the LUMO energies of the reactants. researchgate.net

Transition State Analysis and Reaction Pathways

Activation Enthalpies, Entropies, and Gibbs Free Energies

Other Pericyclic Reactions

The Cope rearrangement is another significant pericyclic reaction observed in triene systems. Studies on furan-substituted vinylcyclopropanes demonstrate a tandem cyclopropanation/Cope rearrangement sequence to produce fused seven-membered carbocycles. researchgate.netrsc.org In one pathway, an acyclic diene-tethered ynenone is converted into a 1-furanyl-2-vinylcyclopropane, which serves as the precursor for the rearrangement. rsc.org

Computational studies using Density Functional Theory (DFT) have been employed to understand the energetics of this process. rsc.org The configuration of the alkene in the substrate plays a crucial role; substrates with an E-alkene configuration readily undergo Cope rearrangement at 40 °C, while the corresponding Z-isomers are unreactive at this temperature. rsc.org The calculated activation free energy for the Cope rearrangement of the E-isomer is significantly lower than that for the Z-isomer, explaining the observed difference in reactivity. rsc.org

Table 2: Calculated Energetic Parameters for the Cope Rearrangement of Isomeric Furan-Substituted Vinylcyclopropanes Energies are relative and calculated to explain the difference in reactivity between E and Z isomers.

| Parameter | Reactant (E-isomer) | Transition State (E-isomer) | Product | Reactant (Z-isomer) | Transition State (Z-isomer) |

| Relative Energy (kcal·mol⁻¹) | 0.0 | +24.2 | -8.9 | +1.2 | +30.5 |

Source: Data adapted from DFT calculations on the Cope rearrangement of vinylcyclopropane-substituted furans. rsc.org

Metal-Catalyzed Reactions

Palladium catalysis offers a powerful method for constructing cyclic and polycyclic frameworks through various types of cycloaddition reactions. rsc.orgnih.gov While direct palladium-catalyzed cycloaddition of this compound is not prominently detailed, the reactions of related substrates illustrate the potential of this methodology.

Palladium-catalyzed [3+2] cycloadditions using trimethylenemethane (TMM) precursors are a well-established method for synthesizing functionalized five-membered rings. nih.gov This reaction is known for its high chemo-, regio-, and diastereoselectivity. nih.gov Furthermore, divergent cycloadditions, where the reaction outcome can be switched between a [3+2] and a [4+2] pathway, have been developed using palladium catalysis. rsc.org This switch is often achieved by simply changing the phosphine (B1218219) ligand on the palladium catalyst, allowing for the selective synthesis of either five- or six-membered spiro-fused rings. rsc.org Palladium(II)-catalyzed carbacyclization reactions have also been utilized as a strategy for synthesizing complex skeletons from triene precursors. acs.org

Rhodium-Catalyzed Cycloadditions, Hydrogenations, and Hydrosilylations

Rhodium catalysts are pivotal in mediating a range of transformations for unsaturated systems like this compound. The presence of a conjugated diene system and an isolated double bond allows for complex and selective reactions.

Rhodium-Catalyzed Cycloadditions: The conjugated 1,3-diene moiety in this compound is susceptible to various rhodium-catalyzed cycloaddition reactions. These reactions are powerful methods for constructing cyclic frameworks. thieme-connect.com While specific studies on this compound are not extensively documented, the reactivity of similar 1,3-dienes provides a clear indication of its potential pathways. Rhodium complexes can catalyze intramolecular [4+4] cycloadditions of bis-dienes to form eight-membered rings. thieme-connect.com Furthermore, rhodium catalysts facilitate formal [4+3] cycloadditions between dienes and vinylcarbenes, leading to the formation of cycloheptadienes. nih.gov Other notable cycloadditions include [4+2+2] processes, which combine a diene, an alkene, and an alkyne to generate complex cyclooctadiene structures. acs.org The regioselectivity of these reactions is often controlled by the specific rhodium catalyst and ligands employed. nih.govacs.org

Rhodium-Catalyzed Hydrogenations: The hydrogenation of dienes and trienes to monoenes can be achieved with high selectivity using cationic rhodium complexes. acs.org These catalysts are particularly effective for the selective reduction of one double bond within a conjugated system or for reducing multiple double bonds in a controlled manner. acs.orgcdnsciencepub.com For a substrate like this compound, rhodium-catalyzed hydrogenation can potentially lead to a mixture of products, including 2-methyldecenes and 2-methyldecadienes, depending on the reaction conditions and the catalyst system. The choice of phosphorus ligands is crucial in achieving high enantioselectivity in asymmetric hydrogenations, a key strategy in the synthesis of chiral molecules. rsc.orgresearchgate.net The mechanism often involves the formation of rhodium hydride species that coordinate to the alkene, followed by insertion and reductive elimination. researchgate.net

Rhodium-Catalyzed Hydrosilylations: Hydrosilylation of 1,3-dienes using rhodium catalysts is a versatile method for producing allylic silanes, which are valuable synthetic intermediates. rsc.org The reaction involves the 1,4-addition of a hydrosilane across the diene system. For an unsymmetrical diene such as this compound, this can result in two primary regioisomers. Research on 2-substituted 1,3-dienes has shown that the regioselectivity of rhodium-catalyzed hydrosilylation is dramatically influenced by the presence of oxygen. rsc.orgrsc.org In the absence of oxygen, the "tail-product" is favored, whereas the presence of oxygen promotes the formation of the "head-product". rsc.org This switch is attributed to the potential formation of a heterogeneous or colloidal catalytic system in the presence of oxygen. rsc.org

Below is a table summarizing the observed regioselectivity in the hydrosilylation of a model 2-substituted 1,3-diene, which serves as an analogue for this compound.

Table 1: Effect of Oxygen on Regioselectivity in Rhodium-Catalyzed Hydrosilylation of a 2-Substituted 1,3-Diene

| Catalyst | Silane | Condition | Product Ratio (Head:Tail) |

|---|---|---|---|

| [Rh(COD)Cl]₂ | HSiEt₃ | O₂-free | 1:1.1 |

| [Rh(COD)Cl]₂ | HSiEt₃ | O₂ atm | 6.3:1 |

| Rh(acac)(CO)₂ | HSiEt₃ | O₂-free | 1:1.2 |

| Rh(acac)(CO)₂ | HSiEt₃ | O₂ atm | 10:1 |

| RhCl(PPh₃)₃ | HSiPh₃ | O₂-free | Mixture of Products |

| RhCl(PPh₃)₃ | HSiPh₃ | O₂ atm | Single Isomer (Head) |

Data derived from studies on analogous 2-substituted 1,3-dienes. rsc.org

Metal-Catalyzed Carbonylation Reactions

Metal-catalyzed carbonylation reactions are fundamental processes for introducing carbonyl groups into organic molecules. researchgate.net For dienes like this compound, this reaction can lead to the formation of valuable dicarboxylic acid derivatives. Palladium-based catalysts, in particular, have been shown to be highly effective for the dicarbonylation of 1,3-dienes to produce adipate (B1204190) esters. nih.gov The reaction network is complex, involving potential regioisomeric carbonylation and isomerization pathways. nih.gov The solvent and ligand system play a crucial role in directing the selectivity of the transformation. nih.gov

Ruthenium complexes also catalyze the reductive coupling of dienes with carbonyl compounds, a process that involves the formation of a new carbon-carbon bond. nih.govacs.org While direct carbonylation of this compound is not specifically reported, the behavior of similar dienes such as isoprene (B109036) and myrcene (B1677589) in ruthenium-catalyzed reductive couplings provides insight into potential reaction pathways. nih.gov These reactions can proceed from the alcohol oxidation level via a hydrogen auto-transfer mechanism. nih.govacs.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. Derivatives of this compound can be designed to undergo such transformations, leading to stereochemically rich products.

Base-Induced Sulfoxide-Sulfenate Rearrangements for Dienyl Diol Synthesis

A key sigmatropic rearrangement applicable to derivatives of this compound is the acs.orgwikipedia.org-sigmatropic rearrangement of allylic sulfoxides, often referred to as the Mislow-Evans rearrangement. researchgate.netwikipedia.org This process is a powerful tool for synthesizing allylic alcohols with high stereocontrol. acs.orgnih.gov

When applied to a 2-sulfinyl diene, which can be prepared from a parent diene like this compound, a base-induced rearrangement can be used to synthesize enantioenriched dienyl diols. nih.govacs.orgacs.org The reaction proceeds through the deprotonation of the allylic position of the 2-sulfinyl diene to form a bis-allylic sulfoxide (B87167) anion. nih.govacs.org Subsequent stereoselective protonation and a acs.orgwikipedia.org-sigmatropic rearrangement of the resulting sulfoxide to a sulfenate ester, followed by trapping with a thiophile, yields the dienyl diol. acs.orgresearchgate.netnih.gov

Studies have shown that the substitution pattern on the starting 2-sulfinyl diene is critical for achieving high regioselectivity and enantioselectivity. nih.govacs.org The presence of a terminal allylic alcohol on the diene substrate has been found to be crucial for ensuring complete regioselectivity and achieving high enantiomeric ratios (e.r. from 90:10 to 95:5), with the sulfoxide group acting as the sole source of stereocontrol. nih.govacs.org

Table 2: Base-Induced Rearrangement of Model 2-Sulfinyl Dienes

| Substrate (2-Sulfinyl Diene) | Base/Additive | Product (Dienyl Diol) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| (E)-Isomer with terminal -CH₂OH | NaH / i-PrOH | Regioisomer A | 85 | 95:5 |

| (Z)-Isomer with terminal -CH₂OH | NaH / i-PrOH | Regioisomer A | 82 | 94:6 |

| Isomer with terminal alkyl group | NaH / i-PrOH | Mixture of Regioisomers | 70 | Lower Selectivity |

Data based on findings for analogous 2-sulfinyl dienes. nih.govacs.org

Density functional theory (DFT) calculations have supported these experimental findings, providing a theoretical basis for the observed selectivities. researchgate.netnih.gov This rearrangement offers a highly efficient route to complex, stereodefined dienyl diols from readily accessible diene precursors.

Computational and Theoretical Chemistry of 2 Methyldeca 1,3,9 Triene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties and reactivity of molecules like 2-methyldeca-1,3,9-triene. chemrxiv.orgresearchgate.net

DFT calculations are employed to determine key reactivity indices that quantify the electrophilic and nucleophilic character of molecules. mdpi.com The global electrophilicity (ω) and nucleophilicity (N) indices, typically computed at the B3LYP/6-31G(d) level, are used to classify reagents and predict the direction of electron flow in polar reactions. mdpi.com

For example, the analysis of substituted deca-1,3,9-trienes reveals how different functional groups modulate their reactivity. mdpi.com A nitro substituent significantly enhances the electrophilic character of the molecule. mdpi.com The calculated indices for various substituted deca-1,3,9-trienes allow for their classification and a deeper understanding of their behavior in Diels-Alder reactions. mdpi.com

Table 1: DFT-Calculated Reactivity Indices for Substituted Deca-1,3,9-triene Systems Data computed at the B3LYP/6-31G(d) level. Values in eV.

| Compound | Electrophilicity (ω) Index | Nucleophilicity (N) Index | Classification | Source |

|---|---|---|---|---|

| 9-Nitro-deca-1,3,9-triene | 2.49 | 3.09 | Strong Electrophile, Strong Nucleophile | mdpi.com |

| 2-Nitro-9-methyl-deca-1,3,9-triene | 2.38 | 2.54 | Strong Electrophile, Moderate Nucleophile | mdpi.com |

DFT calculations are highly effective in predicting the stereoselectivity of IMDA reactions in decatriene (B1670116) systems. researchgate.net By calculating the energies of the various transition states leading to different stereoisomers (e.g., cis vs. trans), researchers can predict the product distribution. researchgate.net DFT (B3LYP/6-31+G(d)) computed product distributions, based on Boltzmann populations of the transition structures, have shown good agreement with experimental results for related systems. researchgate.net

The stereochemical outcome is often a result of subtle energetic balances. For certain ethylene-tethered systems, a preference for the cis (endo) product is attributed to stabilizing secondary orbital interactions in the corresponding transition state. researchgate.net In contrast, for a simple system like (E)-3-methyldeca-1,3,9-triene, which lacks a conjugating group on the dienophile, there is no endo effect. The molecule folds in the most sterically favorable manner, leading to the trans ring junction. chemtube3d.com The position of substituents also plays a crucial role in determining the formation of regioisomeric bicyclic products in polar IMDA reactions. mdpi.com

The calculation of transition state (TS) geometries and their corresponding energy profiles is fundamental to understanding reaction mechanisms and kinetics. chemrxiv.org For the IMDA reactions of substituted deca-1,3,9-trienes, DFT studies reveal that the geometries and electronic structures of the TSs are remarkably similar to those found in analogous intermolecular reactions. mdpi.com

Table 2: Computed Thermodynamic Data for the IMDA Reaction of (E)-deca-1,3,9-triene Calculations performed at the B3LYP/6-311G(d,p) level.

| Thermodynamic Parameter | Value | Source |

|---|---|---|

| Activation Enthalpy (ΔH≠) | 29.4 kcal·mol⁻¹ | mdpi.com |

| Activation Entropy (ΔS≠) | -19.4 cal·mol⁻¹·K⁻¹ | mdpi.com |

Prediction of Stereoselectivity and Product Distributions

Ab Initio Studies on Triene Equilibria and Reaction Mechanisms

Ab initio computational methods, which are based on first principles without empirical parameters, are valuable for studying the fundamental aspects of reaction mechanisms and equilibria. While specific ab initio studies on this compound are not prevalent in the literature, the methodology has been applied to related systems. For example, ab initio calculations have been used to investigate the equilibrium between acyclic hetero-1,3,5-triene systems and their corresponding cyclic forms. rsc.org Such studies can determine the thermodynamic favorability of different isomers. rsc.org Applying these high-level computational methods to the this compound system could provide a more detailed understanding of conformational equilibria and the energetics of various reaction pathways, complementing the insights gained from DFT.

Computational Insights into Reaction Mechanisms and Stereocontrol

Computational studies offer a detailed picture of reaction mechanisms and the factors that control stereoselectivity. mdpi.comresearchgate.net In the IMDA reaction of substituted deca-1,3,9-trienes, the nature of the substituents dictates the direction of electron density flux. mdpi.com For instance, in the reaction of 2-nitro-9-methyl-deca-1,3,9-triene, the electron density flows from the ethylene (B1197577) (dienophile) framework to the butadiene (diene) framework, a process known as a reverse electron density flux (REDF) reaction. mdpi.com

Stereocontrol in these reactions is governed by a complex interplay of electronic and steric effects. In some tethered triene systems, stabilizing secondary orbital interactions favor the formation of cis transition states. researchgate.net However, this can be overridden by other factors, such as stabilizing π-conjugative interactions, which may favor trans transition states in different molecular frameworks. researchgate.net Computational analysis of transition state geometries reveals features like asynchronicity in bond formation, which can weaken the stereodirecting influence of certain substituents. researchgate.net For simpler, non-polar trienes, the stereochemical outcome is often dictated by the sterically most favorable folding of the carbon chain. chemtube3d.com

Biosynthesis and Natural Product Research Context

Microbial Biosynthesis of Decatriene-Related Compounds

The biosynthesis of decatriene (B1670116) and its derivatives in microorganisms, particularly fungi and actinomycetes, is an area of growing research interest. These compounds often form the backbone of more complex polyketides, a diverse class of secondary metabolites with a wide range of biological activities.

Isolation from Fungi and Actinomycetes

Decatriene-related structures have been successfully isolated from various microbial sources. For instance, the fungus Talaromyces funiculosus, derived from the Yellow River wetland, was found to produce a novel trienoic acid, 8-methyldeca-2,4,6-trienoic acid, when its cultivation was induced with aniline (B41778). nih.govnih.govfrontiersin.org This finding highlights the potential of using chemical induction to trigger the expression of otherwise silent biosynthetic pathways in fungi.

In another example, a study on the mangrove-derived Streptomyces qinglanensis 172205 led to the identification of (3E,5E,7E)-3-methyldeca-3,5,7-triene-2,9-dione. nih.gov This discovery was made possible through a "genetic dereplication" strategy, where the gene cluster for a major known secondary metabolite was deleted to facilitate the detection of novel, less abundant compounds. nih.gov

Actinomycetes, particularly the genus Streptomyces, are prolific producers of a vast array of natural products. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org Research on various Streptomyces species has led to the isolation of numerous bioactive compounds, indicating their significant biosynthetic potential. nih.govmdpi.commdpi.com While direct isolation of 2-methyldeca-1,3,9-triene from these sources is not explicitly detailed in the provided information, the presence of related decatriene structures underscores the capability of these microorganisms to synthesize such polyene chains.

Biosynthetic Gene Clusters and Enzymatic Pathways

The biosynthesis of decatriene-related compounds is rooted in polyketide synthesis, a process governed by large, multifunctional enzymes known as polyketide synthases (PKSs). pnas.orgfrontiersin.orgbohrium.commdpi.com In fungi, these PKSs are often encoded within biosynthetic gene clusters (BGCs), which also contain genes for tailoring enzymes that modify the initial polyketide backbone. pnas.orgnih.gov

Fungal PKSs are typically iterative, meaning a single PKS enzyme catalyzes the sequential addition of two-carbon units to a growing chain. pnas.org The final structure of the polyketide is determined by the specific domains within the PKS and the action of associated tailoring enzymes. nih.gov The biosynthesis of many fungal polyketides involves a collaboration between different types of PKSs, such as reducing and non-reducing PKSs. nih.gov

The general pathway for creating complex molecules like decatriene derivatives can be conceptualized through retrosynthesis, where the target molecule is broken down into simpler precursors. tierrabiosciences.commit.edu This approach is valuable for identifying the necessary enzymatic steps and the corresponding genes that could be involved in a biosynthetic pathway. nih.govnih.gov The diversity of PKSs and their associated enzymes across different fungal and actinomycete species points to a vast and largely untapped reservoir of biosynthetic potential. frontiersin.orgbohrium.com

Aniline-Induced Production of Related Polyketides

A notable strategy for discovering novel polyketides is the use of chemical elicitors to activate silent or cryptic BGCs. nih.govfrontiersin.org The cultivation of the fungus Talaromyces funiculosus with aniline serves as a prime example. nih.govnih.govfrontiersin.orgresearchgate.net This approach led to the isolation of not only the aniline-containing polyketide tanicutone A but also two new bicyclic polyketides (tanicutones B and C) and the related 8-methyldeca-2,4,6-trienoic acid. nih.govnih.govfrontiersin.org

This induction of a specific metabolic pathway suggests that aniline, or a metabolite thereof, may act as a signaling molecule or a precursor for the biosynthesis of these compounds. nih.gov This technique of "chemical epigenetic modification" is a powerful tool for exploring the full secondary metabolic potential of fungi, which is often not expressed under standard laboratory conditions. nih.govfrontiersin.org The success of this method highlights the dynamic nature of fungal secondary metabolism and its responsiveness to environmental cues.

Presence in Plant-Derived Metabolites

While microbial sources are significant, decatriene-related structures are also found in the complex mixtures of metabolites produced by plants.

Identification in Essential Oils (e.g., Vitex agnus-castus)

Essential oils are complex mixtures of volatile compounds that contribute to the aroma and biological activities of plants. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for identifying the individual components of these oils. researchgate.net

While a direct identification of this compound in the essential oil of Vitex agnus-castus (chaste tree) is not explicitly mentioned in the provided search results, analyses of this plant's essential oil have revealed a rich and varied chemical composition. scispace.comredalyc.orgresearchgate.netmdpi.comscielo.br The major constituents typically include monoterpenes and sesquiterpenes such as 1,8-cineole, sabinene, β-caryophyllene, and (E)-β-farnesene. redalyc.orgmdpi.com The composition of the essential oil can vary depending on the geographical origin of the plant and the specific plant part (leaves, fruits, or flowers) from which the oil is extracted. redalyc.orgresearchgate.net The presence of a wide array of terpenes and other volatile organic compounds in Vitex agnus-castus suggests a complex secondary metabolism, and it is plausible that minor components, potentially including decatriene derivatives, could be present. Further, more targeted analytical studies would be necessary to confirm the presence of this compound in this or other plant essential oils.

Role as Host-Selective Phytotoxins

Phytotoxins are secondary metabolites produced by microorganisms, particularly fungi, that are toxic to plants. nih.govmdpi.com These toxins can be broadly categorized as either host-selective or non-host-selective. nih.govmdpi.comcirad.fr Host-selective toxins (HSTs) are key determinants of a pathogen's virulence and host range, meaning they are toxic only to the specific host plants of the producing fungus. mdpi.comcirad.frnih.gov

Fungal phytotoxins belong to diverse chemical classes, including polyketides. nih.govmdpi.com These molecules can induce a variety of symptoms in susceptible plants, such as necrosis, chlorosis, and growth inhibition. nih.gov The mechanism of action of HSTs often involves interaction with a specific target protein in the host plant, leading to a cascade of events that result in disease symptoms. mdpi.com

While there is no specific mention of this compound acting as a phytotoxin in the provided search results, the general class of polyketides, to which decatrienes belong, is well-represented among fungal phytotoxins. nih.govmdpi.com The structural diversity of polyketides allows for a wide range of biological activities, and it is conceivable that certain decatriene derivatives could possess phytotoxic properties. The study of phytotoxins is crucial for understanding plant-pathogen interactions and can provide leads for the development of new herbicides. nih.gov

Spectroscopic Methodologies for Structural Elucidation of Complex Trienes

The structural elucidation of complex trienes, a class of organic compounds characterized by three carbon-carbon double bonds, relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the stereochemistry of the molecule. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide valuable data for identifying the structure of complex trienes.

¹H NMR Spectroscopy: The analysis of ¹H NMR spectra of trienes reveals characteristic signals for olefinic protons, which are typically found in the range of 5.0 to 7.0 ppm. The coupling constants (J-values) between these protons can help determine the geometry (E/Z configuration) of the double bonds. For instance, a larger coupling constant is generally observed for trans-protons compared to cis-protons. In a study on model triene-containing compounds, the olefinic protons of conjugated double bonds exhibited resonances in the range of 5.0 to 6.8 ppm. mdpi.com The specific chemical shifts are influenced by the substituents on the triene system.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the triene. The chemical shifts of the sp²-hybridized carbons of the double bonds are typically observed in the downfield region of the spectrum. The specific positions of these signals can help to locate the double bonds within the carbon chain. Data for various triene-containing compounds, such as 9-heterobicyclo[4.2.1]nona-2,4,7-trienes and the triene 8a, have been successfully analyzed using ¹³C NMR. acs.orgresearchgate.net

A study on (3E,5E,7E)-3-methyldeca-3,5,7-triene-2,9-dione, a related triene, utilized 1D and 2D NMR techniques to establish its structure. mdpi.comnih.gov The ¹H-¹H COSY correlations were crucial in identifying the conjugated system, and HMBC correlations helped to place the methyl and ketone groups. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Triene Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | 5.0 - 5.3 (vinyl protons) | 110 - 120 |

| C-2 | 5.8 - 6.5 (internal olefinic) | 125 - 140 |

| C-3 | 5.8 - 6.5 (internal olefinic) | 125 - 140 |

| C-4 | 5.8 - 6.5 (internal olefinic) | 125 - 140 |

| C-5 | 5.8 - 6.5 (internal olefinic) | 125 - 140 |

| C-6 | 5.0 - 5.3 (vinyl protons) | 110 - 120 |

Note: The chemical shift ranges are approximate and can vary depending on the specific structure and solvent.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For trienes, MS can also provide information about the location of the double bonds through fragmentation analysis.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern can be characteristic of the compound's structure. The mass spectrum of Cadina-1(10),6,8-triene shows a molecular ion peak corresponding to its molecular weight. nist.gov

Chemical Ionization (CI): Softer ionization techniques like CI can be used to obtain a more prominent molecular ion peak, which is sometimes weak or absent in EI spectra. Acetonitrile covalent adduct chemical ionization mass spectrometry has been used to localize double bonds in polyene fatty acid methyl esters, including trienes. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This was utilized in the structural elucidation of (3E,5E,7E)-3-methyldeca-3,5,7-triene-2,9-dione, where HRESIMS confirmed the molecular formula as C₁₁H₁₄O₂. mdpi.comnih.gov

Table 2: Common Fragmentation Patterns of Trienes in Mass Spectrometry

| Fragmentation Process | Description |

| Loss of small neutral molecules | Ejection of molecules like H₂O, CH₃, or C₂H₅ from the molecular ion. |

| Cleavage of C-C bonds | Fragmentation of the carbon chain, often adjacent to the double bonds. |

| Diels-Alder and Retro-Diels-Alder reactions | Cycloaddition and cycloreversion reactions can occur within the mass spectrometer, leading to characteristic fragment ions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for identifying conjugated systems like trienes. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower to a higher energy molecular orbital.

The presence of conjugated double bonds in trienes results in absorption at longer wavelengths (bathochromic shift) compared to isolated double bonds or dienes. msu.edu The wavelength of maximum absorption (λmax) for trienes is typically in the range of 250-350 nm. fiveable.meresearchgate.net The exact value of λmax depends on the extent of conjugation and the presence of substituents. For example, the UV spectrum of (3E,5E,7E)-3-methyldeca-3,5,7-triene-2,9-dione showed absorption maxima at 225 and 324 nm. mdpi.com

Woodward-Fieser rules can be applied to predict the λmax for conjugated dienes, and similar principles can be extended to trienes to correlate their structure with their UV-Vis absorption. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Polyenes

| Compound Type | Typical λmax (nm) |

| Isolated Diene | ~175 |

| Conjugated Diene | ~217 |

| Conjugated Triene | ~250 - 280 |

| Conjugated Tetraene | ~300 |

Note: These values are for the parent acyclic polyenes and can be influenced by substituents and ring strain.

By combining the data obtained from these spectroscopic methodologies, researchers can piece together the complete structure of complex trienes, including their connectivity and stereochemistry, with a high degree of confidence.

Applications in Advanced Organic Synthesis

Strategic Building Blocks for Complex Molecular Architectures

Trienes are fundamental building blocks in organic synthesis, primarily due to their ability to undergo intramolecular cycloaddition reactions to form multiple stereocenters and complex ring systems in a single step. The substituted butadiene moiety in 2-Methyldeca-1,3,9-triene, coupled with a terminal alkene, sets the stage for intramolecular Diels-Alder reactions. Computational studies on related substituted deca-1,3,9-trienes, such as 2-nitro-9-methyl-deca-1,3,9-triene, have been conducted to understand their electronic properties and reactivity in such transformations. mdpi.com For instance, the electrophilicity and nucleophilicity indices of these systems can be analyzed to predict the feasibility and electronic demand of intramolecular cycloadditions. mdpi.com

Total Synthesis of Natural Products Incorporating Triene-Derived Scaffolds

While no total syntheses explicitly employing this compound have been found in the surveyed literature, the intramolecular Diels-Alder reaction of similar trienes is a cornerstone in the synthesis of numerous natural products. rsc.org This strategic reaction allows for the efficient construction of bicyclic and polycyclic core structures that are prevalent in many biologically active compounds.

The intramolecular Diels-Alder reaction of (E)-2-methyldeca-1,3,9-triene is expected to yield a polycyclic product upon heating. chegg.com The general principle of this reaction involves the formation of a six-membered ring fused to another ring system, the size of which is determined by the length of the tether connecting the diene and dienophile. For deca-1,3,9-triene systems, this typically leads to the formation of a decalin framework (a fused bicyclo[4.4.0]decane system). The stereochemical outcome of this reaction, particularly the fusion of the two rings (cis or trans), is influenced by the geometry of the starting triene and the reaction conditions. For a related compound, (E)-3-Methyldeca-1,3,9-triene, the intramolecular Diels-Alder reaction is predicted to favor the formation of a trans-fused ring junction due to the absence of a conjugating group on the dienophile, which minimizes steric interactions in the transition state. chemtube3d.com

The synthesis of enantioenriched compounds using triene cyclizations often relies on the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. While specific studies on the diastereoselective reactions of this compound are not available, research on related systems provides insight into potential strategies. For example, the use of chiral templates, such as those derived from D-erythrose, has been shown to induce high endo selectivity in the intramolecular Diels-Alder reactions of 1,3,9-trienes, leading to the formation of cis-fused products. researchgate.net Furthermore, the stereoselective synthesis of pinane-based 2-amino-1,3-diols highlights methods for creating chiral building blocks that could potentially be elaborated into chiral trienes for asymmetric synthesis. beilstein-journals.org

Construction of Polycyclic and Fused Ring Systems

Development of Catalytic Systems for Triene Transformations

The development of catalytic systems for triene transformations is an active area of research, aiming to control reactivity and selectivity. Lewis acids, for instance, are known to catalyze intramolecular Diels-Alder reactions of ester-linked 1,3,9-decatrienes, influencing the cis/trans selectivity of the resulting cycloadducts. researchgate.net While specific catalytic systems for this compound have not been documented, it is plausible that existing catalysts for triene cyclizations could be applied. For example, chiral ruthenium Lewis acids have been successfully used in the intramolecular Diels-Alder reactions of other trienes, demonstrating the potential for catalytic, enantioselective transformations. rsc.org Additionally, platinum-catalyzed 1,2-diboration of 1,3-dienes offers a route to enantioenriched allylboration reagents, a strategy that could potentially be adapted for the functionalization of trienes like this compound. core.ac.uk

Q & A

Q. What gaps exist in current mechanistic studies of this compound’s reactivity, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.